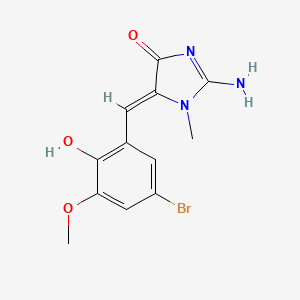
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, also known as BMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMI is a heterocyclic compound that is structurally similar to imidazolidine and imidazolidinone.
作用机制
The mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation, apoptosis, and differentiation. Additionally, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to have several biochemical and physiological effects, including anti-tumor, anti-diabetic, and neuroprotective effects. 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Moreover, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
实验室实验的优点和局限性
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has several advantages for lab experiments, including its stability, solubility, and low toxicity. Moreover, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be easily synthesized in the laboratory using simple and cost-effective methods. However, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has some limitations, including its poor bioavailability, which may limit its therapeutic potential in vivo.
未来方向
Several future directions can be explored to further investigate the potential therapeutic applications of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone. Firstly, more studies are needed to elucidate the exact mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone and its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone need to be investigated to determine its optimal dosage and administration route. Thirdly, the potential synergistic effects of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone with other drugs or therapies need to be explored. Moreover, the development of novel analogs of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone with improved bioavailability and potency may enhance its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone in humans.
Conclusion:
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is a promising synthetic compound that has potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone exhibits anti-tumor, anti-diabetic, and neuroprotective effects by inhibiting various enzymes and signaling pathways. Although 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has some limitations, its stability, solubility, and low toxicity make it an attractive candidate for further investigation. Future studies are needed to elucidate the mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, determine its pharmacokinetics and pharmacodynamics, explore its potential synergistic effects, develop novel analogs, and evaluate its safety and efficacy in humans.
合成方法
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be synthesized by reacting 5-bromo-2-hydroxy-3-methoxybenzaldehyde with methylamine and imidazole in the presence of acetic acid. The reaction takes place under reflux conditions and produces a yellow solid, which is then purified by recrystallization.
科学研究应用
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Several studies have shown that 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Moreover, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(5Z)-2-amino-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-16-8(11(18)15-12(16)14)4-6-3-7(13)5-9(19-2)10(6)17/h3-5,17H,1-2H3,(H2,14,15,18)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUQJRGIJNFRIL-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C(=CC(=C2)Br)OC)O)C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=C(C(=CC(=C2)Br)OC)O)/C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909053.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5909061.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909070.png)
![5-{3-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909076.png)
![5-imino-6-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909078.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5909084.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5909090.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909094.png)
![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909103.png)
![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)

![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)